1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-4-methoxy-3-(3-pyridinyl)-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-4-methoxy-3-(3-pyridinyl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of cancer .
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-4-methoxy-3-(3-pyridinyl)- typically involves multi-step synthetic routes. One common method includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-b]pyridine core.
Introduction of Substituents: The chloro, iodo, methoxy, and pyridinyl groups are introduced through various substitution reactions.
Purification and Characterization: The final compound is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-4-methoxy-3-(3-pyridinyl)- undergoes several types of chemical reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: The iodo group in the compound makes it suitable for coupling reactions such as Suzuki or Sonogashira coupling, which are used to form carbon-carbon bonds.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-4-methoxy-3-(3-pyridinyl)- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an FGFR inhibitor, which makes it a promising candidate for cancer therapy.
Biological Studies: It is used in biological assays to study cell proliferation, apoptosis, and migration, particularly in cancer cell lines.
Chemical Biology: The compound serves as a tool for probing biological pathways involving FGFRs and other related receptors.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-4-methoxy-3-(3-pyridinyl)- involves the inhibition of FGFRs. The compound binds to the ATP-binding site of FGFRs, thereby preventing the phosphorylation and activation of downstream signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-4-methoxy-3-(3-pyridinyl)- can be compared with other pyrrolo[2,3-b]pyridine derivatives:
5-Chloro-1H-pyrrolo[2,3-b]pyridine: This compound lacks the iodo, methoxy, and pyridinyl groups, making it less potent as an FGFR inhibitor.
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde: This derivative has an aldehyde group instead of the methoxy and pyridinyl groups, which alters its biological activity.
5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine: This compound is similar but lacks the methoxy and pyridinyl groups, affecting its overall potency and selectivity.
Properties
Molecular Formula |
C13H9ClIN3O |
---|---|
Molecular Weight |
385.59 g/mol |
IUPAC Name |
5-chloro-2-iodo-4-methoxy-3-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C13H9ClIN3O/c1-19-11-8(14)6-17-13-10(11)9(12(15)18-13)7-3-2-4-16-5-7/h2-6H,1H3,(H,17,18) |
InChI Key |
KOVUFWKNQLEZNE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(NC2=NC=C1Cl)I)C3=CN=CC=C3 |
Origin of Product |
United States |
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